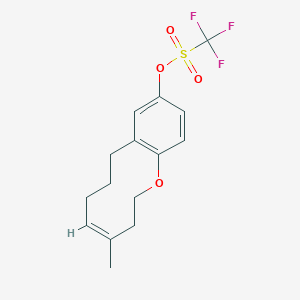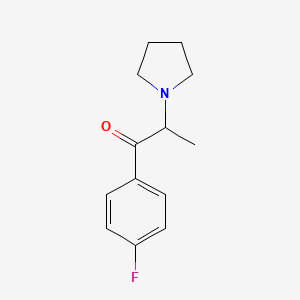
1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)propan-1-one is a chemical compound that belongs to the class of substituted cathinones It is characterized by the presence of a fluorophenyl group attached to a pyrrolidinyl ring via a propanone linkage
Métodos De Preparación
The synthesis of 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)propan-1-one typically involves the reaction of 4-fluorobenzaldehyde with pyrrolidine and a suitable ketone precursor. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst like hydrochloric acid or sulfuric acid to facilitate the condensation reaction. Industrial production methods may involve more advanced techniques such as continuous flow synthesis to enhance yield and purity.
Análisis De Reacciones Químicas
1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where the fluorine atom is replaced by other nucleophiles like hydroxyl or amino groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize the reaction outcomes. Major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Research has explored its effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigations into its pharmacological properties have suggested potential therapeutic uses, although further studies are needed to establish its safety and efficacy.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)propan-1-one involves its interaction with molecular targets such as neurotransmitter transporters and receptors. It is believed to modulate the activity of dopamine and serotonin transporters, leading to altered neurotransmitter levels in the brain. This interaction can affect various physiological and psychological processes, although the exact pathways and effects are still under investigation.
Comparación Con Compuestos Similares
1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)propan-1-one can be compared with other substituted cathinones, such as:
- 3-{[1-(4-fluorophenyl)ethyl]amino}-1-(pyrrolidin-1-yl)propan-1-one
- 3-{[1-(4-fluorophenyl)propyl]amino}-1-(pyrrolidin-1-yl)propan-1-one
These compounds share similar structural features but differ in the length and nature of the alkyl chain attached to the pyrrolidinyl ring
Propiedades
Número CAS |
28117-76-2 |
|---|---|
Fórmula molecular |
C13H16FNO |
Peso molecular |
221.27 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)-2-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C13H16FNO/c1-10(15-8-2-3-9-15)13(16)11-4-6-12(14)7-5-11/h4-7,10H,2-3,8-9H2,1H3 |
Clave InChI |
UYOUBVZNVDVMOA-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=CC=C(C=C1)F)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Di-tert-butyl-4-{3-[(2,6-dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol](/img/structure/B14124439.png)
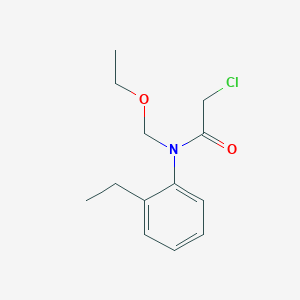


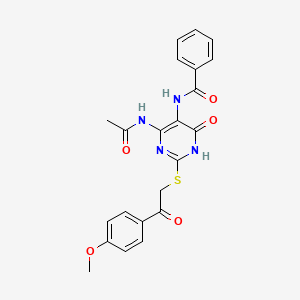
![5-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124458.png)
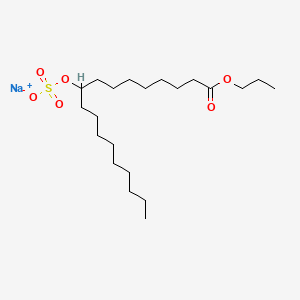
![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide](/img/structure/B14124474.png)
![8-(2-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14124486.png)
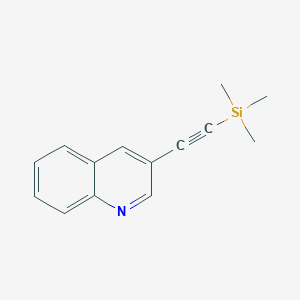

![8-(5-chloro-2-methoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14124501.png)
![N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide](/img/structure/B14124505.png)
